(2S)-2-bromo-2-cyclohexylacetic acid

Chiral building block Asymmetric synthesis Enantiomeric purity

(2S)-2-Bromo-2-cyclohexylacetic acid (CAS 2866254-41-1) is a chiral, non-racemic α-bromo carboxylic acid with the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol. The compound bears a single stereogenic center at the α-carbon, assigned the (S)-absolute configuration, and is supplied as a single enantiomer with a typical chemical purity of 95–98%.

Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
CAS No. 2866254-41-1
Cat. No. B6613310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-bromo-2-cyclohexylacetic acid
CAS2866254-41-1
Molecular FormulaC8H13BrO2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)Br
InChIInChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
InChIKeyHQZXUBBDWRDPCS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Bromo-2-cyclohexylacetic Acid (CAS 2866254-41-1) – Chiral α-Bromo Acid Building Block for Asymmetric Synthesis


(2S)-2-Bromo-2-cyclohexylacetic acid (CAS 2866254-41-1) is a chiral, non-racemic α-bromo carboxylic acid with the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol . The compound bears a single stereogenic center at the α-carbon, assigned the (S)-absolute configuration, and is supplied as a single enantiomer with a typical chemical purity of 95–98% . Its structure combines a cyclohexyl substituent, a bromine leaving group, and a free carboxylic acid handle—three orthogonal functional elements that make it a versatile chiral building block for medicinal chemistry, peptide mimetic synthesis, and asymmetric methodology development .

Why Generic Substitution Fails: (2S)-2-Bromo-2-cyclohexylacetic Acid Cannot Be Replaced by the Racemate, the (R)-Enantiomer, or Non-Halogenated Analogs


Substituting (2S)-2-bromo-2-cyclohexylacetic acid with its racemate (CAS 5428-00-2) or the (2R)-enantiomer (CAS 929003-25-8) introduces stereochemical ambiguity that propagates through every downstream reaction. In asymmetric synthesis, the absolute configuration of the α-bromo acid dictates the stereochemical outcome of nucleophilic displacement, cross-coupling, and cyclization steps . The racemate requires additional chiral resolution—typically via diastereomeric salt formation or chiral chromatography—after each synthetic step, eroding yield and adding cost [1]. Replacement with the non-brominated parent cyclohexylacetic acid (CAS 5292-21-7) eliminates the reactive α-halogen handle entirely, precluding Sₙ2 diversification at this position. The quantitative evidence below establishes where these differences are measurable and decision-relevant.

(2S)-2-Bromo-2-cyclohexylacetic Acid – Quantitative Comparator Evidence for Procurement Decisions


Stereochemical Identity: Single (S)-Enantiomer vs. Racemate – Eliminates Resolution Costs

(2S)-2-Bromo-2-cyclohexylacetic acid (CAS 2866254-41-1) is supplied as a single enantiomer with the (αS) absolute configuration, confirmed by the Isomeric SMILES string C1CCC(CC1)[C@@H](C(=O)O)Br . In contrast, the racemic mixture (CAS 5428-00-2) is a 1:1 mixture of (S)- and (R)-enantiomers. When used as a precursor to α-cyclohexylglycine via amination, the racemate yields racemic product, whereas the single enantiomer yields enantiopure (S)-α-cyclohexylglycine directly, obviating a post-synthetic optical resolution step that literature reports as necessary for the racemic route [1]. Although vendor specifications for the (S)-enantiomer quote chemical purity of 95% (Bidepharm) or 98% (ChemicalBook), explicit enantiomeric excess (ee) values were not located in vendor documentation at the time of this analysis; users requiring defined ee should request a Certificate of Analysis .

Chiral building block Asymmetric synthesis Enantiomeric purity

Leaving-Group Reactivity: C–Br vs. C–Cl in α-Halo-cyclohexylacetic Acid Derivatives

The α-bromo substituent in (2S)-2-bromo-2-cyclohexylacetic acid provides superior leaving-group ability compared to the corresponding α-chloro analog (e.g., cyclohexyl 2-chloroacetate, CAS 6975-91-3). Bromide is a better leaving group than chloride in Sₙ2 and Sₙ1-type displacements by a factor of approximately 10³–10⁴ in relative rate, a well-established physical organic principle based on C–X bond dissociation energies (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and aqueous pKₐ of the conjugate acid (HBr: −9 vs. HCl: −7) [1][2]. No direct kinetic competition experiment comparing these two specific α-halo-cyclohexylacetic acids was located in the peer-reviewed literature; this comparison rests on class-level extrapolation from general alkyl halide reactivity data and must be verified under the user's specific reaction conditions.

Nucleophilic substitution Leaving group ability Synthetic intermediate

Pharmaceutical Relevance: Validated Precursor to α-Cyclohexylglycine, a Non-Proteinogenic Amino Acid Building Block

α-Bromocyclohexylacetic acid is explicitly cited in the peer-reviewed literature as one of three established synthetic routes to α-cyclohexylglycine—a non-proteinogenic amino acid that serves as an analog of α-phenylglycine and valine in pharmaceutical, biochemical, and peptide chemistry applications [1]. The amination of α-bromocyclohexylacetic acid provides direct access to the α-amino acid scaffold; the (2S)-enantiomer specifically enables stereocontrolled entry to (S)-α-cyclohexylglycine without the need for optical resolution, unlike the Strecker and azlactone routes that produce racemic product [1]. α-Cyclohexylglycine is documented as a bulking-group replacement for valine in peptide drug candidates, where the cyclohexyl side chain enhances hydrophobicity and proteolytic stability relative to the isopropyl group of valine [2]. This establishes a documented trajectory from the α-bromo acid to a pharmacologically relevant chiral amino acid, supporting procurement for medicinal chemistry programs.

Medicinal chemistry Peptide mimetic α-Cyclohexylglycine

Commercial Availability and Enantiomeric Counterpart Pricing Differential

The (2S)-enantiomer (CAS 2866254-41-1) and (2R)-enantiomer (CAS 929003-25-8) are both commercially available from multiple suppliers, though with notable differences in purity specification and price. Bidepharm lists the (S)-enantiomer at 95% purity with pricing of approximately ¥2,736 for 50 mg and ¥4,069 for 100 mg . The (R)-enantiomer is listed at 91% minimum purity . Leyan offers the racemate (CAS 5428-00-2) at 98% purity . The (S)-enantiomer commands a premium over the racemate, consistent with the added value of stereochemical definition—a factor that procurement decisions must weigh against in-house resolution capabilities and the cost of chiral chromatography or diastereomeric salt resolution.

Procurement Chiral building block Price comparison

Physicochemical Property Profile: Computed Density and Boiling Point Baseline

ChemSpider provides computed physicochemical data for (2S)-bromo(cyclohexyl)acetic acid: density 1.5 ± 0.1 g/cm³, boiling point 305.5 ± 15.0 °C at 760 mmHg, vapour pressure 0.0 ± 1.4 mmHg at 25 °C, and enthalpy of vaporization 60.0 ± 6.0 kJ/mol . The (2R)-enantiomer yields identical computed values within the same error ranges, as expected for enantiomers in an achiral environment . The parent cyclohexylacetic acid (CAS 5292-21-7, MW 142.20 g/mol) has a lower boiling point of 242–244 °C and a melting point of 29–31 °C ; the introduction of the bromine atom increases molecular weight by ~79 g/mol and raises the boiling point by approximately 60 °C due to increased polarizability and molecular mass.

Physicochemical properties Boiling point Density

Patent-Documented Use as an α-Bromo Acid Intermediate in Radiopaque Agent Synthesis

US Patent 2,615,895 (Archer, 1952) describes the reaction of α-bromo-cyclohexaneacetic acid with 3,5-diiodo-4-pyridinethiol under alkaline conditions to produce α-(3,5-diiodo-4-pyridylmercapto)cyclohexaneacetic acid, a compound in the class of radiopaque agents [1]. This patent establishes a concrete, documented application of the α-bromo-cyclohexaneacetic acid scaffold in medicinal chemistry, predating the chiral resolution era. While the patent utilizes the racemic compound, the availability of the single (S)-enantiomer opens the possibility of stereochemically defined radiopaque agents with potentially differentiated pharmacokinetic profiles.

Patent Radiopaque agent α-Bromo acid

(2S)-2-Bromo-2-cyclohexylacetic Acid – Best-Fit Research and Industrial Application Scenarios


Stereospecific Synthesis of (S)-α-Cyclohexylglycine for Peptide Drug Design

The amination of (2S)-2-bromo-2-cyclohexylacetic acid provides the most direct stereocontrolled entry to (S)-α-cyclohexylglycine, a valine/α-phenylglycine analog used to enhance the proteolytic stability and hydrophobicity of peptide drug candidates [1]. This scenario avoids the optical resolution step required by the Strecker and azlactone routes, which produce racemic α-cyclohexylglycine [1]. Research groups designing conformationally constrained peptides or investigating structure–activity relationships of amino acid side-chain bulk should prioritize the single (S)-enantiomer over the racemate.

Chiral α-Bromo Acid as an Electrophilic Handle in Asymmetric Heterocycle Synthesis

Chiral α-bromoacid derivatives are established as versatile building blocks for the asymmetric preparation of heterocycles through nucleophilic substitution and subsequent ring formation with carbon, nitrogen, oxygen, and sulfur nucleophiles [2]. The (2S)-configured cyclohexyl variant offers a conformationally flexible cyclohexyl side chain distinct from the planar aryl group of (S)-2-bromo-2-phenylacetic acid, potentially modulating diastereoselectivity in cyclization reactions [2]. This application is relevant to programs synthesizing chiral oxazolones, thiazolidines, and related heterocyclic scaffolds.

Synthesis of Stereodefined Sulfur-Linked Cyclohexaneacetic Acid Derivatives

Building on the precedent in US Patent 2,615,895, (2S)-2-bromo-2-cyclohexylacetic acid can be reacted with aryl or heteroaryl thiols under alkaline conditions to generate α-thioether cyclohexaneacetic acids with defined (S)-configuration [3]. This application is relevant to medicinal chemistry programs exploring sulfur-containing analogs of cyclohexaneacetic acid, including potential radiopaque agents and enzyme inhibitors where the stereochemistry at the α-carbon may influence target binding.

Chiral Building Block for Crystallization-Induced Diastereomer Transformation (CIDT) Method Development

Recent advances in crystallization-induced diastereomer transformations (CIDTs) of α-bromo carboxylic acid salts demonstrate the utility of configurationally labile α-bromo acids for accessing pharmaceutically relevant chiral building blocks such as α-thio esters and α-hydroxy esters [4]. The (2S)-2-bromo-2-cyclohexylacetic acid, with its cyclohexyl substituent providing crystallinity-enhancing properties relative to smaller alkyl chain analogs, is a candidate substrate for CIDT methodology development aimed at scalable asymmetric synthesis of chiral intermediates.

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